molecular formula C16H26N2O2 B5017204 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine

Cat. No.: B5017204
M. Wt: 278.39 g/mol
InChI Key: YWEVZNVFAKVOKP-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxy-3-methylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, leading to modulation of signaling pathways. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxy and methyl groups on the phenyl ring

Properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-17-8-10-18(11-9-17)12-14-6-7-15(19-3)13(2)16(14)20-4/h6-7H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEVZNVFAKVOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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